2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with two epoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with epoxidizing agents. One common method is the epoxidation of 2,5-di(allyl)tetrahydro-2H-pyran using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted tetrahydropyrans, and various oxygenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxyethyl groups, used as a solvent and intermediate in organic synthesis.
2,5-Di(allyl)tetrahydro-2H-pyran: The precursor to 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran, used in similar applications but with different reactivity due to the presence of allyl groups.
Tetrahydro-2H-pyran-2-one: A lactone derivative with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of two reactive epoxide groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
39079-58-8 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,5-bis(oxiran-2-yl)oxane |
InChI |
InChI=1S/C9H14O3/c1-2-7(9-5-12-9)10-3-6(1)8-4-11-8/h6-9H,1-5H2 |
InChI Key |
VOPZIIJKXUKTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2CO2)C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.